molecular formula C27H46O3 B1436362 7,8-Dihydroxy-7,8-dihydrovitamin d3 CAS No. 84927-66-2

7,8-Dihydroxy-7,8-dihydrovitamin d3

Cat. No.: B1436362
CAS No.: 84927-66-2
M. Wt: 418.7 g/mol
InChI Key: YIMMFXZWTYGKLW-AGAWYEFXSA-N
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Description

“7,8-Dihydroxy-7,8-dihydrovitamin D3”, also known as “7,8-diOH-D3” or “TAC-3”, is a synthetic form of vitamin D. It is also referred to by its other name, "this compound;84927-66-2;MFCD31567292; (1R,7aR)-4- [ (2Z)-1-hydroxy-2- [ (5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1- [ (2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol" .


Molecular Structure Analysis

The molecular formula of “this compound” is C27H46O3 . The structure of this compound is complex, with multiple hydroxyl groups and a large hydrocarbon backbone. The exact structural details are not available in the current literature.


Physical and Chemical Properties Analysis

“this compound” is a lipophilic compound with poor water solubility . The majority of the Vitamin D3 derivatives, including “this compound”, have log P values greater than 5, indicating their lipophilic nature .

Scientific Research Applications

Physiological and Molecular Functions

7,8-Dihydroxy-7,8-dihydrovitamin D3, a form of vitamin D3, is essential in various physiological processes. It is initially produced in the skin through ultraviolet irradiation and then metabolized in the liver and kidney before becoming functionally active (DeLuca, 2004). The hormonal form of vitamin D3, such as 1alpha,25-dihydroxyvitamin D3, is crucial for calcium absorption, phosphate absorption in the intestine, calcium mobilization in bone, and calcium reabsorption in the kidney. It also plays a role in noncalcemic functions in the body.

Biological Activity and Binding Configuration

The synthesis and characterization of 7,8-cis-vitamin D3 derivatives have been explored to understand their chemical stability and biological activity. Studies on the binding configuration in the human vitamin D receptor (hVDR) indicate that these derivatives, including 7,8-cis-1α,25-dihydroxyvitamin D3, exhibit unique configurations due to rotation at the single bond between C7 and C8 (Sawada et al., 2016).

Role in Immunomodulation

1,25-dihydroxyvitamin D3, an activated form of vitamin D, plays a significant role in immunomodulation. It is produced by monocytes and affects all cellular components of the immune defense system. This aspect of vitamin D function has led to the creation of new substances, known as vitamin D analogues, which share the immunological effects of the parent compound but have decreased effects on calcium and bone metabolism, making them potential immunomodulatory drugs (Casteels et al., 1995).

Antineoplastic Effects and Clinical Applications

1,25-dihydroxyvitamin D3 and its analogs have been extensively studied for their antineoplastic effects. They act in a cell type- and tissue-specific manner, influencing cell cycle phases, inducing apoptosis, and affecting tumor cell migration and angiogenesis. Despite their potent effects in animal models of cancer, no vitamin D analog is currently used in the clinic for cancer treatment. However, ongoing research aims to introduce these compounds into clinical practice (Leyssens et al., 2014).

Photoproduction in Skin Therapy

The photoproduction of vitamin D3 derivatives in skin has been explored as a therapy for vitamin-D-resistant syndromes. This process involves the conversion of hydroxylated derivatives of 7-dehydrocholesterol, such as 1 alpha, 25-dihydroxy-7-dehydrocholesterol, to their corresponding hydroxylated previtamin forms upon UV exposure. This method shows potential in treating patients with impaired vitamin-D metabolism (Holick et al., 1980).

Metabolism and Molecular Action

The molecular mechanism of 1,25-dihydroxyvitamin D3 involves its binding to specific DNA sequences, regulating gene activity. The liganded vitamin D receptor (VDR) complex structure has been characterized, facilitating understanding of VDR coactivator interactions. The identification of proteins involved in vitamin D metabolism, like CYP2R1, is crucial in understanding its physiological role in classical target tissues and its extraskeletal effects, including cancer inhibition and immunomodulatory effects in autoimmune diseases (Christakos et al., 2016).

Unique Hydroxylated Metabolites and Cytochrome P450scc

Metabolites of vitamin D3 formed during catalysis with cytochrome P450scc (CYP11A1) have been studied for their potential roles in various cellular functions. The formation of these hydroxylated metabolites, such as 20-hydroxyvitamin D3 and 20,22-dihydroxyvitamin D3, suggests their significant roles in physiological processes (Guryev et al., 2003).

Treatment of Psoriasis and Other Conditions

1,25-dihydroxyvitamin D3 and its analogs have been used clinically in treating psoriasis, renal osteodystrophy, and osteoporosis. Their immunomodulatory and antiproliferative effects have led to their application in various disorders (Holick et al., 1992).

Mechanism of Action

Target of Action

The primary target of 7,8-Dihydroxy-7,8-dihydrovitamin D3 is the Vitamin D Receptor (VDR) . The VDR is found in nearly every cell in the body . The active form of Vitamin D3, known as 1,25-dihydroxy Vitamin D3 or calcitriol, is a known regulator of several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation .

Mode of Action

This compound interacts with its targets by binding to the VDR . This binding influences a wide variety of reactions that regulate a large number of cellular functions . The hormone 1,25-dihydroxyvitamin D3, which is the most extensively studied form of Vitamin D3, is widely recognized as a regulator of calcium and phosphorous metabolism .

Biochemical Pathways

The biochemical pathways of this compound involve several steps. It is biologically inert and requires successive hydroxylations by mitochondrial P450s present in the liver and kidney to form the biologically active hormone 1,25-dihydroxyvitamin D3 . The metabolism of Vitamin D3 has been extensively studied, and a role for three different mitochondrial cytochrome P450s (CYP24A, CYP27A, and CYP27B1) has been described that catalyze the formation of the 24(OH), 25(OH), and 1(OH) metabolites of Vitamin D3, respectively .

Pharmacokinetics

It is known that vitamin d3 and its metabolites are transported in blood by the vitamin d-binding protein (dbp) and albumin . Some cells rely on diffusion of the metabolites across the membrane in free form, whereas others have a mechanism to take up the metabolite bound to DBP .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in regulating a large number of cellular functions . It influences growth, cellular differentiation, and proliferation . It also has a neuroprotective action against certain types of toxicity .

Biochemical Analysis

Biochemical Properties

7,8-Dihydroxy-7,8-dihydrovitamin D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP11A1, which is involved in the metabolism of vitamin D3. This interaction leads to the formation of hydroxylated metabolites, which are crucial for the compound’s biological activity . Additionally, this compound interacts with vitamin D-binding protein, which facilitates its transport in the bloodstream .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the protein kinase B (PKB)/Akt signaling pathway, which plays a role in cell survival and growth . Moreover, this compound has been found to modulate the expression of genes involved in neuroprotection and neuroinflammation . These effects highlight its potential in treating neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the vitamin D receptor (VDR), forming a complex that regulates the transcription of target genes . This interaction is crucial for its biological effects, including the regulation of calcium and phosphorus metabolism. Additionally, this compound can inhibit the activity of certain enzymes, such as CYP24A1, which is involved in the catabolism of vitamin D3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under certain conditions, but its stability can be affected by factors such as light and temperature . Long-term exposure to this compound has been found to improve cell viability and protect against oxidative stress . These findings suggest that it has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses can exert beneficial effects, such as neuroprotection and anti-inflammatory properties . High doses may lead to toxic effects, including hypercalcemia and renal toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites interact with the vitamin D receptor and other nuclear receptors, regulating gene expression and cellular functions . Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It binds to vitamin D-binding protein in the bloodstream, facilitating its transport to target tissues . Within cells, it can be transported by specific transporters, such as megalin and cubilin, which are involved in the uptake of vitamin D metabolites . These mechanisms ensure its proper distribution and localization within the body.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It is primarily found in the nucleus, where it interacts with the vitamin D receptor to regulate gene expression . Additionally, it can be localized in the mitochondria, where it influences cellular metabolism and energy production . These subcellular localizations are crucial for its biological effects and therapeutic potential.

Properties

IUPAC Name

(1R,7aR)-4-[(2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24?,25?,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMMFXZWTYGKLW-AGAWYEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCCC2(C(/C=C\3/C[C@H](CCC3=C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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